molecular formula C14H19NO5 B8133474 2-(4-Methoxyphenyl)piperidine oxalate salt

2-(4-Methoxyphenyl)piperidine oxalate salt

Cat. No.: B8133474
M. Wt: 281.30 g/mol
InChI Key: YAKLTZMHUKTXLT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)piperidine oxalate salt is a chemical compound with the molecular formula C12H17NO.C2H2O4. It is known for its white to off-white crystalline powder form and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)piperidine oxalate salt typically involves the reaction of 4-methoxyphenylpiperidine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The process involves dissolving the reactants in a suitable solvent, followed by the addition of oxalic acid. The mixture is then stirred and heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with precise control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)piperidine oxalate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

2-(4-Methoxyphenyl)piperidine oxalate salt is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)piperidine oxalate salt involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Methoxyphenyl)piperidine oxalate salt include:

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and its potential therapeutic effects distinguish it from other similar compounds .

Properties

IUPAC Name

2-(4-methoxyphenyl)piperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.C2H2O4/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12;3-1(4)2(5)6/h5-8,12-13H,2-4,9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKLTZMHUKTXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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